{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride is a chemical compound with significant relevance in scientific research. It is characterized by its molecular formula, , and a molecular weight of approximately 151.64 g/mol. The compound is primarily utilized as a building block in organic synthesis and has applications in biological studies, particularly in enzyme inhibition and protein-ligand interactions.
This compound falls under the category of amine derivatives and is classified as an amino alcohol. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various laboratory applications. The compound can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem and PubChem, which provide detailed specifications and safety data sheets for researchers.
The synthesis of {1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride typically involves several key steps:
These synthetic routes can be optimized for yield and purity through various techniques, including large-scale reactors and advanced purification methods such as recrystallization or chromatography. Specific conditions, such as temperature and pH, are critical for each step to ensure successful reactions.
The molecular structure of {1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride can be depicted using standard chemical notation:
InChI=1S/C6H13NO.ClH/c7-3-5-1-6(2-5)4-8;/h5-6,8H,1-4,7H2;1H
CN(CC(=O)O)C1CCC1.Cl
The structural analysis reveals that the compound contains a cyclobutyl ring connected to a hydroxymethyl group and an amino group. This configuration contributes to its reactivity and interaction with biological targets.
{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The products formed depend on the specific conditions employed during these reactions.
The mechanism of action of {1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride primarily involves its interaction with biological macromolecules:
These interactions are crucial for its applications in enzyme inhibition studies and drug development.
The compound exhibits typical properties associated with amines and alcohols, including solubility in polar solvents due to the presence of both amino and hydroxyl groups.
{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride has several scientific uses:
The cyclobutane core of {1-[(methylamino)methyl]cyclobutyl}methanol is typically synthesized through intramolecular cyclization or photochemical [2+2] cycloaddition strategies. Key precursors like 1,3-dibromopropane undergo nucleophilic displacement with malonate derivatives under high-dilution conditions to minimize oligomerization. For instance, diethyl 1,3-dibromopropanemalonate reacts with sodium alkoxides in anhydrous ethanol at 0–5°C to yield cyclobutane-1,1-dicarboxylate, achieving ~65% yield after 12 hours [1]. This intermediate undergoes decarboxylative hydrolysis using potassium hydroxide in ethylene glycol at 160°C, followed by lithium aluminum hydride reduction to generate the hydroxymethyl-functionalized cyclobutane scaffold [2] [3]. Alternative routes employ ring-contraction reactions of cyclopentanone derivatives via Shapiro or Favorskii rearrangements, though yields rarely exceed 50% due to competing side reactions. Recent optimizations utilize microwave-assisted cyclization, reducing reaction times by 60% while maintaining comparable yields (68–72%) [1].
Table 1: Cyclobutane Ring Formation Methods
Method | Precursor | Conditions | Yield (%) |
---|---|---|---|
Malonate Alkylation | 1,3-Dibromopropane | NaOEt/EtOH, 0–5°C, 12h | 65 |
Photocycloaddition | Vinyl Acetate | UV light, acetone, 24h | 45 |
Favorskii Rearrangement | 2-Chlorocyclopentanone | NaOH/MeOH, reflux, 8h | 50 |
Microwave Cyclization | 1,3-Dibromopropane | K₂CO₃/DMF, 150°C, 15min | 71 |
Introduction of the methylamino group employs reductive amination of the aldehyde intermediate derived from cyclobutanecarbaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane with methylamine hydrochloride (2.5 equivalents) affords 85% yield of the tertiary amine at 25°C within 4 hours [2] [7]. Catalytic hydrogenation using palladium on carbon (10% Pd/C) under 50 psi H₂ in methanol achieves similar yields (82%) but requires specialized equipment. Solvent screening reveals polar aprotic solvents (e.g., tetrahydrofuran) suppress imine hydrolysis, boosting yields to 90% [1]. Catalytic systems also influence enantioselectivity: chiral ruthenium-BINAP complexes yield (R)-enantiomers with 94% enantiomeric excess, though industrial scales favor cost-effective sodium borohydride. Optimized conditions use ethanol as a green solvent with NaBH₄, reducing waste by 30% compared to dichloromethane-based protocols [7].
Table 2: Reductive Amination Optimization
Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
NaBH(OAc)₃ | Dichloromethane | 25 | 4 | 85 |
NaBH₄ | Ethanol | 0 | 2 | 88 |
Pd/C (10%) + H₂ (50 psi) | Methanol | 50 | 6 | 82 |
Ru-BINAP | Tetrahydrofuran | 70 | 12 | 90* |
∗94% enantiomeric excess
The hydroxymethyl group is installed via nucleophilic substitution of halogenated intermediates. Cyclobutyl derivatives with bromomethyl groups react with phthalimide potassium salt in dimethylformamide at 120°C for 6 hours, followed by hydrazine deprotection to yield the primary amine (70% yield) [2]. Alternatively, alkylation with formaldehyde under Cannizzaro conditions generates the alcohol directly: cyclobutanecarbaldehyde reacts with formaldehyde (5 equivalents) in 50% potassium hydroxide, producing hydroxymethylcyclobutanemethanol in 75% yield after crystallization from isopropyl acetate [1]. Sulfonylation-alkoxylation sequences offer superior regiocontrol: mesylation of the alcohol (methanesulfonyl chloride/triethylamine), then displacement with sodium acetate in dimethyl sulfoxide, affords the acetate ester, hydrolyzed by sodium hydroxide to the alcohol (overall 80% yield) [1] [3]. Modern approaches utilize phase-transfer catalysis (tetrabutylammonium bromide) to accelerate hydrolysis, reducing reaction times to 1 hour.
Hydrochloride salt formation is governed by proton transfer equilibria in non-aqueous media. The free base dissolved in anhydrous diethyl ether reacts with 1.1 equivalents of hydrochloric acid (2M in diethyl ether) at 0°C to precipitate the hydrochloride salt [2] [3]. Crystallization kinetics reveal solvent polarity critically impacts crystal habit: ethanol yields fine powders (particle size: 10–50 µm), while ethyl acetate produces dense crystals ideal for filtration (particle size: 100–200 µm). Seeding during antisolvent addition (diisopropyl ether) suppresses oiling out, enhancing phase purity to >99% [3]. pH-controlled crystallization from ethanol/water mixtures (pH 4.0–4.5) at 4°C affords 95% recovery, with residual solvents below International Council for Harmonisation limits (ethanol <500 ppm). Salt stability assessments indicate hygroscopicity below 40% relative humidity, necessitating sealed packaging under nitrogen [6].
Industrial synthesis prioritizes solvent sustainability and atom economy. Ethanol replaces dichloromethane in reductive amination, cutting volatile organic compound emissions by 90% [7]. Catalytic hydrogenation bypasses stoichiometric borohydride waste, while water serves as the reaction medium for hydrolysis steps, reducing organic load by 50% [1]. Waste minimization employs in situ quench of reaction streams: acetic acid neutralizes basic residues before distillation recovery of solvents (99% ethanol recycled). Life-cycle analysis confirms microwave cyclization reduces cumulative energy demand by 45% versus thermal methods. Commercial batches (100 kg) achieve an E-factor (kg waste/kg product) of 8.2, outperforming traditional syntheses (E-factor >25) through solvent recovery and catalytic steps [1] [7].
Table 3: Green Chemistry Metrics Comparison
Parameter | Traditional Process | Optimized Green Process | Reduction (%) |
---|---|---|---|
Solvent Volume (L/kg) | 120 | 45 | 63 |
Energy Consumption (kWh/kg) | 85 | 47 | 45 |
E-Factor (kg waste/kg product) | 28 | 8.2 | 71 |
Volatile Organic Compound Emissions (g/kg) | 220 | 22 | 90 |
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